molecular formula C10H12N2O3S B2793411 N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide CAS No. 2361658-19-5

N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide

Cat. No. B2793411
CAS RN: 2361658-19-5
M. Wt: 240.28
InChI Key: BYTYGGWNZBSNCE-UHFFFAOYSA-N
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Description

N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide, also known as MMSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMSPA is a pyridine derivative that has a unique chemical structure, making it an interesting compound to study. In

Mechanism of Action

The mechanism of action of N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide in lab experiments is its relative ease of synthesis. This compound can be synthesized using a variety of methods, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, making it important to use caution when handling the compound.

Future Directions

There are several future directions for research on N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide. One direction is the development of new anti-cancer drugs based on the structure of this compound. Another direction is the synthesis of new materials using this compound as a building block. Additionally, further studies on the mechanism of action of this compound are needed to fully understand its potential applications in various fields.

Synthesis Methods

N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-acetyl-5-methylpyridine with methylsulfonyl chloride and propargylamine. The reaction proceeds via an intermediate, which is then converted to this compound by the addition of a base. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties. In organic synthesis, this compound can be used as a reagent for the synthesis of other compounds.

properties

IUPAC Name

N-(5-methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-4-9(13)12-8-5-7(2)10(11-6-8)16(3,14)15/h4-6H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYGGWNZBSNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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